molecular formula C9H14O3 B6219833 5-oxaspiro[3.5]nonane-2-carboxylic acid, Mixture of diastereomers CAS No. 1374659-09-2

5-oxaspiro[3.5]nonane-2-carboxylic acid, Mixture of diastereomers

Cat. No. B6219833
CAS RN: 1374659-09-2
M. Wt: 170.2
InChI Key:
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Description

5-oxaspiro[3.5]nonane-2-carboxylic acid, also known as 5-OSA, is a spirocyclic compound found in some natural products and synthetic compounds. It is a colorless solid and is a mixture of two diastereomers. 5-OSA has a number of potential applications in the fields of medicine, biochemistry, and chemistry.

Scientific Research Applications

5-oxaspiro[3.5]nonane-2-carboxylic acid, Mixture of diastereomers has a number of potential applications in scientific research. It has been used as a starting material for the synthesis of a variety of biologically active compounds. It has also been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. 5-oxaspiro[3.5]nonane-2-carboxylic acid, Mixture of diastereomers has also been used as a model compound for the study of the structure and reactivity of spirocyclic compounds.

Mechanism of Action

The mechanism of action of 5-oxaspiro[3.5]nonane-2-carboxylic acid, Mixture of diastereomers is not fully understood. It is believed that the compound binds to and inhibits the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. The compound is thought to inhibit the enzyme by forming a covalent bond with it.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-oxaspiro[3.5]nonane-2-carboxylic acid, Mixture of diastereomers are not fully understood. It is believed that the compound has an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain. In addition, the compound has been shown to have antioxidant and anti-inflammatory effects in cell culture studies.

Advantages and Limitations for Lab Experiments

5-oxaspiro[3.5]nonane-2-carboxylic acid, Mixture of diastereomers has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize in high yields. Another advantage is that it is a stable compound and can be stored for long periods of time. One limitation is that it is a mixture of two diastereomers, which can complicate the interpretation of results.

Future Directions

There are a number of potential future directions for research involving 5-oxaspiro[3.5]nonane-2-carboxylic acid, Mixture of diastereomers. One potential direction is to further investigate its mechanism of action and biochemical and physiological effects. Another potential direction is to explore its potential applications in medicine, such as its use as an inhibitor of acetylcholinesterase. Finally, further research could be conducted to improve the synthesis of 5-oxaspiro[3.5]nonane-2-carboxylic acid, Mixture of diastereomers and develop new methods for synthesizing the compound.

Synthesis Methods

5-oxaspiro[3.5]nonane-2-carboxylic acid, Mixture of diastereomers can be synthesized through a variety of methods. One method involves the reaction of 4-hydroxy-2-butanone with bromoacetaldehyde in the presence of hydrochloric acid. This reaction produces 5-oxaspiro[3.5]nonane-2-carboxylic acid, Mixture of diastereomers in yields of up to 80%. Another method involves the reaction of 4-hydroxy-2-butanone with ethyl bromoacetate in the presence of sodium hydroxide. This reaction produces 5-oxaspiro[3.5]nonane-2-carboxylic acid, Mixture of diastereomers in yields of up to 60%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-oxaspiro[3.5]nonane-2-carboxylic acid involves the formation of a spirocyclic ring system through a Diels-Alder reaction followed by oxidation to form the carboxylic acid functional group.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium hypochlorite", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Cyclopentadiene and maleic anhydride are reacted in methanol with sodium hydroxide as a catalyst to form the Diels-Alder adduct.", "Step 2: The Diels-Alder adduct is purified and then oxidized with sodium hypochlorite in acetic acid to form the carboxylic acid functional group.", "Step 3: The crude product is treated with hydrochloric acid to remove any impurities and then neutralized with sodium bicarbonate.", "Step 4: The final product is isolated through filtration and recrystallization from water." ] }

CAS RN

1374659-09-2

Molecular Formula

C9H14O3

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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